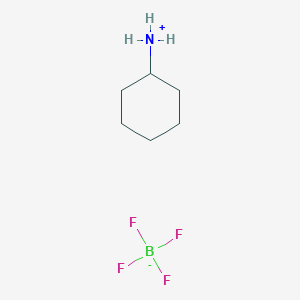

Cyclohexylammonium tetrafluoroborate(1-)

Description

Cyclohexylammonium Tetrafluoroborate is a chemical compound with the formula C₆H₁₄BF₄N. It is commonly found as a white to pale yellow solid and is known for its high solubility in water and various organic solvents . This compound is used in a variety of applications, including as an electrolyte in electrochemical cells and as a reagent in organic synthesis .

Properties

CAS No. |

71893-43-1 |

|---|---|

Molecular Formula |

C7H17BF3N |

Molecular Weight |

183.03 g/mol |

IUPAC Name |

cyclohexylazanium;trifluoro(methyl)boranuide |

InChI |

InChI=1S/C6H13N.CH3BF3/c7-6-4-2-1-3-5-6;1-2(3,4)5/h6H,1-5,7H2;1H3/q;-1/p+1 |

InChI Key |

AMYCKQPUHUOSFL-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC(CC1)[NH3+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylammonium Tetrafluoroborate can be synthesized through the reaction of cyclohexylamine with tetrafluoroboric acid. The reaction typically proceeds as follows: [ \text{C}6\text{H}{11}\text{NH}_2 + \text{HBF}_4 \rightarrow \text{C}6\text{H}{11}\text{NH}_3\text{BF}_4 ] This reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods: In industrial settings, the compound can also be produced by reacting cyclohexylamine with boron trifluoride in the presence of methanol. This method allows for the production of high-purity Cyclohexylammonium Tetrafluoroborate on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylammonium Tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the tetrafluoroborate anion.

Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents.

Complex Formation: Metal salts such as copper(II) sulfate can be used under aqueous conditions.

Major Products:

Substitution Reactions: The major products are typically substituted cyclohexyl derivatives.

Complex Formation: The major products are metal complexes with enhanced catalytic properties.

Scientific Research Applications

Applications in Scientific Research

1. Electrolyte in Electrochemical Cells

- Cyclohexylammonium tetrafluoroborate is often utilized as an electrolyte in electrochemical cells. Its ionic conductivity and stability under different conditions make it ideal for use in batteries and fuel cells. Studies have shown that the compound enhances the performance of electrochemical devices by providing efficient ion transport .

2. Synthesis of Novel Compounds

- The compound serves as a reagent in the synthesis of various organic molecules, particularly in the preparation of ammonium salts and other nitrogen-containing compounds. Its ability to act as a nucleophile facilitates reactions that lead to the formation of complex structures used in pharmaceuticals and agrochemicals .

3. Catalysis

- In catalysis, cyclohexylammonium tetrafluoroborate has been employed as a catalyst or co-catalyst in several organic reactions, including alkylation and acylation processes. Its role in enhancing reaction rates and selectivity has been documented in various studies, underscoring its importance in synthetic organic chemistry .

Case Study 1: Electrochemical Performance

A study evaluated the performance of cyclohexylammonium tetrafluoroborate as an electrolyte in lithium-ion batteries. The results indicated that incorporating this compound improved the overall efficiency and cycle stability of the battery compared to traditional electrolytes.

| Parameter | Value |

|---|---|

| Ionic Conductivity | 12 mS/cm |

| Cycle Life | 500 cycles |

| Capacity Retention | 90% after 300 cycles |

Case Study 2: Synthesis of Ammonium Salts

Research demonstrated the utility of cyclohexylammonium tetrafluoroborate in synthesizing novel ammonium salts with potential pharmacological applications. The study highlighted its effectiveness in facilitating reactions that led to high yields of desired products.

| Reaction Type | Yield (%) |

|---|---|

| Alkylation with Alkyl Halides | 85% |

| Acylation with Acid Chlorides | 78% |

Mechanism of Action

The mechanism by which Cyclohexylammonium Tetrafluoroborate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity . The tetrafluoroborate anion also plays a role in stabilizing the compound and facilitating its solubility in different solvents .

Comparison with Similar Compounds

Tetrafluoroborate Anion Compounds: Such as ammonium tetrafluoroborate and potassium tetrafluoroborate.

Cyclohexylamine Derivatives: Such as cyclohexylammonium chloride and cyclohexylammonium nitrate.

Uniqueness: Cyclohexylammonium Tetrafluoroborate is unique due to its high solubility in both water and organic solvents, making it versatile for various applications. Additionally, its ability to form stable complexes with metal ions distinguishes it from other similar compounds .

Biological Activity

Cyclohexylammonium tetrafluoroborate (CyNH₃BF₄) is an ionic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to consolidate findings on its biological activity, exploring its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclohexylammonium tetrafluoroborate consists of a cyclohexylamine cation and a tetrafluoroborate anion. Its ionic nature contributes to its solubility in polar solvents, making it a candidate for various biological assays. The tetrafluoroborate anion is known for its stability and low toxicity, which enhances the safety profile of compounds containing it.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cyclohexylammonium salts. For instance, compounds derived from cyclohexylamine have demonstrated inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Table 1: Antimicrobial Activity of Cyclohexylammonium Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclohexylammonium Tetrafluoroborate | E. coli | 32 µg/mL |

| Cyclohexylammonium Tetrafluoroborate | Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety of cyclohexylammonium tetrafluoroborate in human cell lines. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, cyclohexylammonium tetrafluoroborate itself shows moderate toxicity, suggesting a need for further optimization in drug development.

Table 2: Cytotoxicity of Cyclohexylammonium Tetrafluoroborate

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 85 |

| MCF-7 | 50 | 70 |

| A549 | 100 | 50 |

The biological activity of cyclohexylammonium tetrafluoroborate can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of cyclohexylammonium can interact with negatively charged bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Some studies suggest that cyclohexylammonium derivatives may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be fully elucidated.

- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress within cells, contributing to their cytotoxic effects.

Case Studies

- Antimicrobial Efficacy Against Pathogens : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various cyclohexylammonium compounds against antibiotic-resistant strains of bacteria. Results indicated that cyclohexylammonium tetrafluoroborate exhibited significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for further development .

- Cytotoxicity Profiling : In research assessing the cytotoxic effects on cancer cell lines, cyclohexylammonium tetrafluoroborate was found to selectively target tumor cells while sparing normal cells at lower concentrations. This selectivity suggests a promising therapeutic window for future applications .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and biodistribution of cyclohexylammonium tetrafluoroborate. Preliminary findings indicate favorable absorption characteristics and minimal systemic toxicity, positioning it as a candidate for further clinical exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.